molecular formula C27H27FN4O4 B2815150 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide CAS No. 896347-31-2

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide

Cat. No.: B2815150
CAS No.: 896347-31-2
M. Wt: 490.535
InChI Key: KWYJMAPBIDREHY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide involves multi-step chemical processes. These methods aim to achieve high purity and yield while maintaining the structural integrity of the complex molecules. Common synthetic routes include isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. Industrial production methods often involve optimizing these synthetic routes to scale up the production while ensuring the quality and consistency of the compound.

Chemical Reactions Analysis

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide undergoes various chemical reactions, highlighting its reactivity and functional versatility. These include:

Scientific Research Applications

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN4O4/c28-20-7-9-21(10-8-20)30-27(34)26(33)29-17-23(19-6-11-24-25(16-19)36-18-35-24)32-14-12-31(13-15-32)22-4-2-1-3-5-22/h1-11,16,23H,12-15,17-18H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYJMAPBIDREHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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